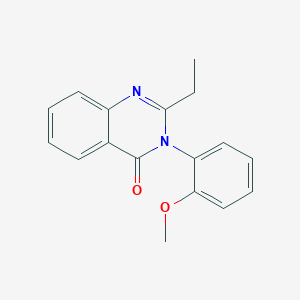
N-Butyl-N-(phenylsulfonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(phenylsulfonyl)benzenesulfonamide: is an organic compound with the molecular formula C16H19NO4S2. It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group attached to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of butylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: N-Butyl-N-(phenylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: N-Butyl-N-(phenylsulfonyl)benzenesulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives .
Medicine: The compound’s derivatives are explored for their antimicrobial and anticancer properties. They are studied for their ability to inhibit the growth of cancer cells and bacteria .
Industry: this compound is used as a plasticizer in the polymer industry, particularly in the production of nylon and other polyamide resins .
Mécanisme D'action
The mechanism of action of N-Butyl-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .
Comparaison Avec Des Composés Similaires
N-Butylbenzenesulfonamide: Similar in structure but lacks the phenylsulfonyl group.
N-Fluorobenzenesulfonimide: Contains a fluorine atom instead of the butyl group.
Dibenzylsulfonamide: Contains benzyl groups instead of butyl and phenylsulfonyl groups.
Uniqueness: N-Butyl-N-(phenylsulfonyl)benzenesulfonamide is unique due to the presence of both butyl and phenylsulfonyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile compound in various applications, from organic synthesis to industrial uses .
Propriétés
Numéro CAS |
54563-71-2 |
|---|---|
Formule moléculaire |
C16H19NO4S2 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-butylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S2/c1-2-3-14-17(22(18,19)15-10-6-4-7-11-15)23(20,21)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clé InChI |
MISGONGZKDJPCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/structure/B11997171.png)
![2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11997173.png)



![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)



![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)
